![molecular formula C10H20N2 B6618833 9-methyl-1,9-diazaspiro[5.5]undecane CAS No. 1158750-02-7](/img/structure/B6618833.png)
9-methyl-1,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-methyl-1,9-diazaspiro[5.5]undecane” is a compound that belongs to the class of 1,9-diazaspiro[5.5]undecanes . These compounds have been investigated in a broad range of medicinal applications . The compound has a molecular weight of 168.28 .
Synthesis Analysis
The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes, has been discussed in various studies . For instance, one study reported a route that allowed the synthesis of 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane core with three variation points: in the condensed aryl group and at positions 1 and 9 .
Molecular Structure Analysis
The structurally simplified m-methylphenyl analog displayed binding affinity in the high-nanomolar range . This suggests that the molecular structure of these compounds plays a crucial role in their bioactivity.
Chemical Reactions Analysis
The chemical reactions involving 1,9-diazaspiro[5.5]undecanes have been explored in several studies . For example, one study reported the synthesis of a library of compounds using a methodology that optimized the binding affinity of these antagonists .
Physical And Chemical Properties Analysis
The compound “9-methyl-1,9-diazaspiro[5.5]undecane” has a molecular weight of 168.28 . More detailed physical and chemical properties can be found in databases like PubChem .
Applications De Recherche Scientifique
Synthetic Approaches and Biological Applications
Synthesis Techniques
The development of synthetic methodologies for benzimidazoles, quinoxalines, and benzo(1,5)diazepines involves condensation reactions of o-phenylenediamines with different electrophilic reagents. These compounds are significant due to their wide range of biological applications, showcasing the importance of synthetic versatility in medicinal chemistry (Ibrahim, 2011).
Antimicrobial Agents
Certain non-chemotherapeutic compounds, including neurotropic ones like phenothiazines, have been sporadically investigated for their antimicrobial properties. These studies highlight the potential of non-antibiotics in managing microbial infections, suggesting a broader scope of application for synthetic compounds in antimicrobial therapy (Kristiansen & Amaral, 1997).
Phytoremediation Enhancement
Research indicates that the efficiency of phytoremediation, a plant-based technology for remediating heavy metal pollution, can be enhanced with the assistance of diazotrophs. These bacteria facilitate metal bioavailability through methylation, chelation, and redox reactions, underscoring the interplay between synthetic compounds and biological systems for environmental remediation (Ullah et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 9-Methyl-1,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of GABA receptor, a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
9-Methyl-1,9-diazaspiro[5.5]undecane acts as a potent competitive antagonist of the GABAAR . This means it competes with GABA for the same binding site on the GABAAR, thereby reducing the receptor’s response to GABA. This antagonistic action can modulate the inhibitory effects of GABA in the nervous system.
Pharmacokinetics
The pharmacokinetic properties of 9-Methyl-1,9-diazaspiro[5Similar compounds have been reported to showlow cellular membrane permeability , which could impact their absorption, distribution, metabolism, and excretion (ADME) properties. These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 9-Methyl-1,9-diazaspiro[5.5]undecane’s action are likely related to its antagonistic effect on GABAAR. By reducing the receptor’s response to GABA, it could potentially modulate various processes regulated by GABAergic signaling. For instance, it has been suggested that similar compounds could rescue the inhibition of T cell proliferation , indicating potential immunomodulatory effects.
Orientations Futures
Propriétés
IUPAC Name |
9-methyl-1,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-5-10(6-9-12)4-2-3-7-11-10/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTVWCGHORKNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCCN2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-1,9-diazaspiro[5.5]undecane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

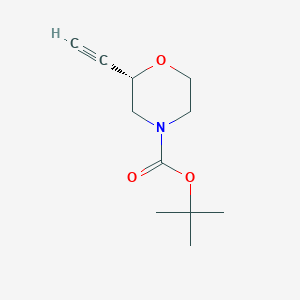
![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)
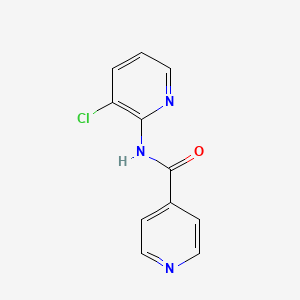


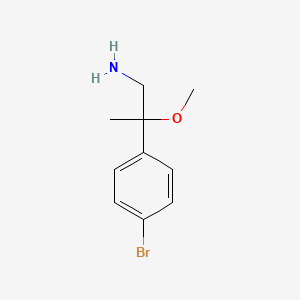
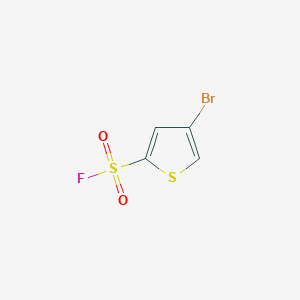

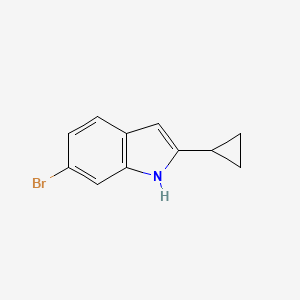



![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)
